4-Bromo-2-(methylsulfonyl)pyridine
Description
Contextualization within Halogenated Pyridine (B92270) Chemistry
Halogenated pyridines are a cornerstone of heterocyclic chemistry, serving as pivotal intermediates in the synthesis of a wide array of functionalized molecules. The introduction of a halogen atom onto the pyridine ring provides a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively. The position of the halogen atom on the pyridine ring significantly influences its reactivity, with the 2- and 4-positions being particularly susceptible to nucleophilic substitution.
The bromine atom in 4-Bromo-2-(methylsulfonyl)pyridine, situated at the 4-position, is a key functional group that enables its participation in these crucial synthetic transformations. The presence of bromine, a relatively good leaving group, facilitates its displacement by a wide range of nucleophiles and its participation in various palladium-catalyzed cross-coupling reactions. This reactivity is a cornerstone of its utility in constructing diverse molecular scaffolds. researchgate.net
Significance of the Methylsulfonyl Group in Heterocyclic Synthesis
The methylsulfonyl (-SO2CH3) group is a powerful electron-withdrawing group that profoundly influences the reactivity of the heterocyclic ring to which it is attached. ontosight.ai In the context of this compound, its presence at the 2-position significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr) reactions. This activation is a consequence of the group's ability to stabilize the negatively charged Meisenheimer intermediate formed during the course of the reaction.
Furthermore, the methylsulfonyl group can itself be a target for chemical modification. While generally stable, under specific conditions, it can be displaced by strong nucleophiles, offering an additional avenue for functionalization. researchgate.net This dual role, as both an activating group and a potential leaving group, enhances the synthetic versatility of the parent molecule. The electronic effects of the methylsulfonyl group also impact the physicochemical properties of the resulting molecules, often improving their metabolic stability and pharmacokinetic profiles in medicinal chemistry applications. openmedicinalchemistryjournal.com
Overview of Research Trajectories for Pyridine-Based Scaffolds
Pyridine-based scaffolds are a privileged structural motif in medicinal chemistry and materials science. nih.govrsc.orgnih.gov The pyridine ring is present in a multitude of FDA-approved drugs and biologically active natural products. nih.govresearchgate.net Research in this area is dynamic, with continuous efforts to develop novel synthetic methodologies for the preparation of functionalized pyridines and to explore their potential in various applications.
Current research trajectories focus on several key areas:
Development of Novel Catalytic Systems: The discovery and optimization of catalysts for the efficient and selective functionalization of pyridine rings remain a major focus. This includes the development of new ligands for palladium and other transition metals to improve the scope and efficiency of cross-coupling reactions.
Late-Stage Functionalization: The ability to introduce functional groups into a complex molecule at a late stage of the synthesis is highly desirable. Research is ongoing to develop methods for the selective C-H functionalization of pyridine rings, which would provide a more direct and atom-economical approach to new derivatives.
Exploration of New Biological Targets: Pyridine-containing compounds are continuously being evaluated against a wide range of biological targets. The structural diversity that can be achieved with intermediates like this compound is crucial for generating libraries of compounds for high-throughput screening. researchgate.net
Materials Science Applications: Pyridine-based structures are also being investigated for their potential use in organic light-emitting diodes (OLEDs), sensors, and other advanced materials. The electronic properties of the pyridine ring can be tuned through substitution to achieve desired photophysical and electronic characteristics.
The compound this compound serves as a valuable tool in all these research endeavors, providing a reliable and versatile platform for the synthesis of a new generation of pyridine-based compounds with diverse and valuable properties.
| Property | Value |
| Chemical Formula | C6H6BrNO2S |
| CAS Number | 1209459-93-7 |
| Molecular Weight | 236.09 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 161 °C (at 730 mmHg) |
| Solubility | Soluble in polar organic solvents |
Table 1: Physicochemical Properties of this compound guidechem.comwikipedia.org
| Reaction Type | Reagents | Product Type | Reference |
| Suzuki-Miyaura Coupling | Boronic acids/esters, Pd catalyst, base | Aryl- or heteroaryl-substituted pyridines | researchgate.net |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Aminopyridines | researchgate.net |
| Nucleophilic Aromatic Substitution | Various nucleophiles (e.g., alkoxides, thiolates) | Substituted pyridines |
Table 2: Key Reactions of this compound
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methylsulfonylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-11(9,10)6-4-5(7)2-3-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTXDFHKOLQWSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700097 | |
| Record name | 4-Bromo-2-(methanesulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209459-93-7 | |
| Record name | 4-Bromo-2-(methanesulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-(methylsulphonyl)pyridine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Methodologies for the Synthesis of 4 Bromo 2 Methylsulfonyl Pyridine and Its Advanced Precursors
Strategic Approaches to Pyridine (B92270) Ring Functionalization
The targeted introduction of substituents onto a pyridine ring is a cornerstone of synthesizing complex heterocyclic molecules. For 4-bromo-2-(methylsulfonyl)pyridine, this involves the careful and selective placement of a bromine atom and a methylsulfonyl group.
Regioselective Bromination Techniques
Direct halogenation of pyridine and its derivatives can be challenging due to the electron-deficient nature of the ring, often leading to poor reactivity and lack of regioselectivity. acs.org However, various methods have been developed to achieve selective bromination.
One common strategy involves the use of N-bromosuccinimide (NBS) as a brominating agent. thieme-connect.dethieme-connect.com The choice of solvent and the nature of existing substituents on the pyridine ring significantly influence the outcome of the reaction. For instance, the bromination of activated pyridines, such as those with amino or hydroxy groups, can proceed with high regioselectivity. thieme-connect.dethieme-connect.com While direct bromination of an unsubstituted pyridine ring with bromine typically requires harsh conditions, the presence of activating groups can facilitate the reaction under milder conditions. thieme-connect.com
Another approach to achieve regioselectivity is through the use of pyridine N-oxides. acs.org The N-oxide functionality activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. This allows for more controlled halogenation reactions. acs.org
Furthermore, metal-halogen exchange reactions on pre-functionalized pyridines offer a powerful tool for introducing bromine at a specific position. thieme-connect.com This often involves the use of organolithium reagents followed by quenching with a bromine source.
Introduction of the Methylsulfonyl Moiety
The methylsulfonyl group (-SO2CH3) is a critical pharmacophore in many biologically active molecules. Its introduction into a pyridine ring can be accomplished through several synthetic strategies.
A common method involves the oxidation of a corresponding methylthio-substituted pyridine. The synthesis of the precursor, a methylthiopyridine, can be achieved through nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, with a methylthiolate salt. Subsequent oxidation of the sulfide (B99878) to the sulfone is typically carried out using oxidizing agents like hydrogen peroxide in acetic acid or other peroxy acids. google.com
Alternatively, the methylsulfonyl group can be introduced directly. This can involve the reaction of a pyridyl organometallic species with a sulfonylating agent like methanesulfonyl chloride. evitachem.com Another approach is the reaction of a halopyridine with a methylsulfinate salt in the presence of a suitable catalyst. ontosight.ai For instance, the synthesis of 2-(methylsulfonyl)pyridine (B98560) can be achieved by reacting 2-chloropyridine (B119429) with methylsulfinate. ontosight.ai
Multi-Step Synthetic Pathways to the Target Compound
The synthesis of this compound typically involves a multi-step sequence, carefully designed to control the regiochemistry of the substitution pattern. researchgate.net
Precursor Synthesis and Transformation Sequences
A plausible synthetic route starts with a readily available substituted pyridine. For example, one could envision starting with a pyridine derivative that already contains either the bromo or the methylsulfonyl precursor group in the desired position.
One potential pathway begins with the synthesis of 4-bromopyridine. This can then be subjected to a reaction to introduce the methylsulfonyl group at the 2-position. Conversely, one could start with 2-(methylsulfonyl)pyridine and then perform a regioselective bromination at the 4-position. The choice of pathway often depends on the availability and cost of starting materials, as well as the ease and efficiency of the individual reaction steps.
A retrosynthetic analysis might suggest a precursor like 2-amino-4-bromopyridine. The amino group can be converted to a bromine via a Sandmeyer-type reaction, and the methylsulfonyl group can be introduced by first converting the amino group to a more suitable leaving group.
The synthesis of precursors often involves fundamental organic reactions. For instance, the preparation of 2-methyl-4-bromopyridine has been described starting from diethyl malonate and 2-chloro-4-nitropyridine. google.com This intermediate could then be further functionalized.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. nih.gov This involves a systematic study of various parameters for each step in the synthetic sequence.
| Parameter | Importance in Synthesis |
| Solvent | Can significantly influence reaction rates and selectivity. For instance, in bromination reactions with NBS, the choice of solvent can dictate the regiochemical outcome. thieme-connect.de |
| Temperature | Controls the rate of reaction and can affect the formation of byproducts. Lowering the temperature can sometimes enhance selectivity. |
| Catalyst | In reactions like Suzuki couplings, which can be used to form C-C bonds in precursor synthesis, the choice of palladium catalyst and ligand is critical for high yields. researchgate.netnih.gov |
| Base | The choice and stoichiometry of the base can be crucial in reactions involving deprotonation or in neutralizing acidic byproducts. |
| Reaction Time | Monitoring the reaction progress is essential to ensure completion without the formation of degradation products. |
For example, in the synthesis of 2-methyl-4-phenylpyridine (B85350) derivatives via Suzuki coupling, a study showed that a combination of K2CO3 as the base and Pd(dppf)Cl2 as the catalyst in a water/1,4-dioxane solvent system under microwave irradiation gave optimal results. researchgate.net
Principles of Green Chemistry in Synthetic Route Design for Halogenated Sulfonylpyridines
The application of green chemistry principles is increasingly important in the chemical industry to minimize environmental impact and enhance safety. acs.orgscispace.comrroij.com
Key Green Chemistry Principles in Synthesis:
Prevention: It is better to prevent waste than to treat or clean it up after it has been created. scispace.com This involves designing synthetic routes with high atom economy.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org
Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. scispace.com
Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. acs.org The use of water or solvent-free conditions is highly desirable. mdpi.com
Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.org The use of catalysts can reduce energy consumption and waste generation.
Utility of 4 Bromo 2 Methylsulfonyl Pyridine As a Versatile Synthetic Building Block
Construction of Complex Heterocyclic Architectures
The strategic placement of the bromo and methylsulfonyl groups on the pyridine (B92270) ring makes 4-Bromo-2-(methylsulfonyl)pyridine an ideal substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions facilitate the synthesis of a wide array of complex heterocyclic structures, which are often key components of pharmacologically active molecules.
The bromine atom at the 4-position serves as a versatile handle for introducing various substituents. For instance, in Suzuki-Miyaura coupling reactions, the bromine can be readily displaced by a wide range of aryl and heteroaryl boronic acids, leading to the formation of biaryl and heteroaryl-pyridine scaffolds. These motifs are prevalent in numerous kinase inhibitors and other therapeutic agents.
Similarly, the Buchwald-Hartwig amination allows for the introduction of a diverse range of primary and secondary amines at the 4-position. This reaction is instrumental in the synthesis of compounds with potential applications in medicinal chemistry, where the amino group can serve as a key pharmacophore or a point for further molecular elaboration.
Furthermore, Sonogashira coupling with terminal alkynes provides access to 4-alkynyl-2-(methylsulfonyl)pyridines. These intermediates can undergo subsequent transformations, such as cyclization reactions, to construct fused heterocyclic systems. The Stille coupling, utilizing organostannanes, offers another avenue for carbon-carbon bond formation at the 4-position, further expanding the synthetic utility of this building block.
The methylsulfonyl group at the 2-position, being a good leaving group, can also participate in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, at this position, providing a complementary strategy for the diversification of the pyridine core.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Product Type | Potential Applications |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | 4-Aryl/Heteroaryl-2-(methylsulfonyl)pyridines | Kinase Inhibitors, Pharmaceuticals |
| Buchwald-Hartwig | Primary/Secondary Amines | 4-Amino-2-(methylsulfonyl)pyridines | Medicinal Chemistry Scaffolds |
| Sonogashira | Terminal Alkynes | 4-Alkynyl-2-(methylsulfonyl)pyridines | Fused Heterocycles, Functional Materials |
| Stille | Organostannanes | 4-Aryl/Alkenyl-2-(methylsulfonyl)pyridines | Complex Molecule Synthesis |
Precursor for Advanced Organic Materials and Dyes
The extended π-systems that can be generated from this compound through cross-coupling reactions make it an attractive precursor for the synthesis of advanced organic materials and functional dyes. The ability to introduce various aromatic and heteroaromatic substituents allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules.
For example, the synthesis of conjugated oligomers and polymers containing the 2-(methylsulfonyl)pyridine (B98560) unit can lead to materials with interesting electronic and optoelectronic properties. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of the 2-(methylsulfonyl)pyridine moiety can be utilized to modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of these materials, thereby influencing their charge transport and light-emitting characteristics.
In the realm of functional dyes, derivatization of this compound can lead to the creation of novel chromophores with tailored absorption and emission properties. By strategically incorporating electron-donating and electron-accepting groups through cross-coupling reactions, it is possible to design dyes that absorb and emit light at specific wavelengths. Such dyes are of interest for applications in areas like fluorescence microscopy, sensing, and as sensitizers in dye-sensitized solar cells (DSSCs).
Intermediate in the Design and Synthesis of Diverse Chemical Libraries
The robust and versatile reactivity of this compound makes it an excellent starting material for the construction of diverse chemical libraries for high-throughput screening in drug discovery and materials science. Combinatorial chemistry approaches can be effectively employed to rapidly generate a large number of analogs by varying the coupling partners in palladium-catalyzed reactions.
By utilizing a range of boronic acids, amines, alkynes, and organostannanes, a vast chemical space can be explored around the 2-(methylsulfonyl)pyridine core. This parallel synthesis approach allows for the efficient generation of libraries of compounds with diverse functionalities and three-dimensional shapes.
The subsequent screening of these libraries can lead to the identification of hit compounds with desired biological activities or material properties. The modular nature of the synthesis, enabled by the reactivity of this compound, facilitates the rapid optimization of these hits into lead compounds through the synthesis of focused libraries with systematic structural modifications. This strategy significantly accelerates the discovery and development process for new drugs and functional materials.
Theoretical and Computational Investigations of 4 Bromo 2 Methylsulfonyl Pyridine and Its Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic properties that are fundamental to a molecule's stability and reactivity.
Density Functional Theory (DFT) has become a standard method for investigating the ground state properties of organic molecules due to its favorable balance of computational cost and accuracy. Studies on related pyridine (B92270) derivatives often utilize the B3LYP functional with a split-valence basis set, such as 6-31G(d,p) or 6-311++G(d,p), to perform geometry optimizations and calculate electronic properties. mdpi.comnih.gov
The optimization process seeks the minimum energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. For 4-Bromo-2-(methylsulfonyl)pyridine, the pyridine ring is expected to be largely planar, with the sulfonyl group positioned relative to the ring. The electron-withdrawing nature of both the bromo and methylsulfonyl substituents significantly influences the electronic distribution and geometry of the pyridine ring.
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Bond | Length | Angle | Value |
| C(2)-S(7) | 1.78 | C(6)-N(1)-C(2) | 117.5 |
| S(7)-O(8) | 1.45 | N(1)-C(2)-C(3) | 123.0 |
| C(4)-Br(12) | 1.90 | C(3)-C(4)-C(5) | 119.0 |
| N(1)-C(2) | 1.34 | C(4)-C(5)-C(6) | 118.5 |
| C(2)-C(3) | 1.39 | N(1)-C(2)-S(7) | 116.0 |
| C(3)-C(4) | 1.38 | O(8)-S(7)-O(9) | 119.5 |
Note: The data in the table is representative and based on typical values from DFT calculations on analogous structures.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| This compound | -7.15 | -2.85 | 4.30 |
| 5-Bromo-2-methylpyridin-3-amine mdpi.com | -5.40 | -0.98 | 4.42 |
| 3-Bromopyridine researchgate.net | -6.80 | -0.75 | 6.05 |
| 3-Bromo-2-hydroxypyridine nih.gov | -6.50 | -1.50 | 5.00 |
Note: Data for the title compound is illustrative. Data for analogues are sourced from cited literature.
The LUMO of this compound is expected to have significant density on the carbon atoms of the pyridine ring, particularly at positions susceptible to nucleophilic attack, such as the carbon bearing the bromine atom.
Molecular Electrostatic Potential (MEP) Mapping for Site-Specific Reactivity
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. wolfram.com It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue denotes regions of most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potentials. researchgate.net
For this compound, the MEP map would reveal several key features:
Negative Potential: The most negative regions (red) are expected around the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring, consistent with their high electronegativity. These sites are the most likely points for electrophilic attack or coordination to metal ions. nih.govresearchgate.net
Positive Potential: Regions of positive potential (blue) are anticipated around the hydrogen atoms, particularly those of the methyl group.
Intermediate Potential: The aromatic ring itself will display a more complex potential distribution, influenced by the strong electron-withdrawing effects of the substituents, making the ring generally electron-deficient compared to unsubstituted pyridine.
This visual information complements FMO analysis by providing a clear, intuitive guide to the molecule's site-specific reactivity.
Conformational Analysis and Intermolecular Interactions within Crystal Lattices
While DFT calculations provide insight into the gas-phase structure of an isolated molecule, X-ray crystallography reveals its conformation and packing arrangement in the solid state. Conformational analysis, often performed computationally by scanning potential energy surfaces, helps identify stable conformers. nih.gov
For this compound, the primary conformational flexibility lies in the rotation around the C(2)-S bond. In the crystal lattice, the molecule will adopt a conformation that, along with its neighbors, maximizes stabilizing intermolecular interactions.
Hirshfeld surface analysis, derived from crystallographic data, is a powerful method to quantify and visualize these intermolecular contacts. nih.gov For analogous bromo-substituted aromatic compounds, analyses reveal the prevalence of various interactions that dictate the supramolecular architecture. nih.govresearchgate.net Although a crystal structure for the title compound is not publicly available, an analysis of related structures allows for a prediction of the key interactions that would stabilize its crystal packing. These would likely include:
Hydrogen Bonds: Weak C-H···O and C-H···N hydrogen bonds involving the methyl and pyridine ring hydrogens with the sulfonyl oxygens and pyridine nitrogen of adjacent molecules.
Halogen Bonds: Interactions involving the bromine atom (C-Br···O or C-Br···N).
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | ~45-55 |
| O···H / H···O | ~15-20 |
| Br···H / H···Br | ~10-15 |
| C···H / H···C | ~5-10 |
| N···H / H···N | ~1-5 |
| Br···C / C···Br | ~1-3 |
Note: The data in this table is a hypothetical prediction based on published Hirshfeld analyses of similar bromo-substituted heterocyclic compounds. nih.gov
These theoretical and computational approaches provide a detailed, atomistic-level understanding of this compound, elucidating the fundamental electronic and structural properties that determine its chemical behavior.
Advanced Spectroscopic and Structural Elucidation Techniques in Research
Single-Crystal X-ray Diffraction Studies of the Compound and its Derivatives
Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the precise atomic arrangement of a crystalline solid mdpi.com. This technique involves directing X-rays onto a high-quality single crystal of the substance. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the exact positions of atoms, bond lengths, and bond angles can be determined with high precision mdpi.com.
While specific published crystallographic data for 4-Bromo-2-(methylsulfonyl)pyridine was not found in a review of the available literature, the application of SCXRD to its derivatives and other substituted pyridines provides insight into the structural information that would be obtained nih.goveurjchem.com. A typical SCXRD analysis would reveal key crystallographic parameters, as illustrated in the hypothetical data table below.
Furthermore, SCXRD analysis is crucial for understanding the supramolecular architecture of a compound, revealing how molecules pack in the crystal lattice through intermolecular interactions such as hydrogen bonds, halogen bonds, and π–π stacking mdpi.comnih.gov. For pyridine (B92270) derivatives, computational techniques like Hirshfeld surface analysis are often coupled with SCXRD data to visualize and quantify these interactions, which govern the material's physical properties nih.govnih.gov.
Advanced Nuclear Magnetic Resonance Spectroscopy for Connectivity and Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For this compound, a suite of 1D and 2D NMR experiments would be used to confirm its molecular structure and the connectivity of its atoms.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information about the chemical environment of the hydrogen and carbon atoms. The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring, with their splitting patterns (multiplicity) revealing their coupling relationships. A singlet in the aliphatic region would correspond to the three protons of the methyl group.
Advanced two-dimensional (2D) NMR techniques are required for unambiguous assignment.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, confirming the H-H coupling network within the pyridine ring researchgate.net.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon resonances based on their known proton assignments mdpi.com.
HMBC (Heteronuclear Multiple Bond Correlation) is critical for establishing longer-range connectivity (typically over 2-3 bonds). It would show correlations between the methyl protons and the sulfonyl-bearing carbon (C2), and between the pyridine protons and neighboring carbons, thus confirming the precise substitution pattern of the bromine atom at C4 and the methylsulfonyl group at C2 mdpi.com.
High-Resolution Mass Spectrometry for Complex Fragment Analysis and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental formula nih.gov. For this compound, with a molecular formula of C6H6BrNO2S, the calculated monoisotopic mass is 234.93027 Da uni.lu. HRMS can measure this mass with an accuracy of a few parts per million, confirming the elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass.
The analysis of adducts, where the molecule is ionized by associating with a small ion like H⁺ or Na⁺, is common in HRMS. The precise mass-to-charge ratios (m/z) of these adducts further validate the molecular formula uni.lu.
Beyond elemental composition, HRMS is used to study the fragmentation patterns of molecules. A key diagnostic feature for this compound would be the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) miamioh.edu. This isotopic signature is a powerful confirmation of the presence of a single bromine atom in the molecule and its fragments.
Common fragmentation pathways would likely involve the cleavage of the relatively weak C-S and S-C bonds. Potential fragmentation patterns include:
Loss of the methyl radical (·CH₃) from the sulfonyl group.
Loss of the entire methylsulfonyl radical (·SO₂CH₃).
Expulsion of sulfur dioxide (SO₂), a common fragmentation pathway for sulfones, which may involve rearrangement researchgate.net.
Loss of the bromine radical (·Br).
By analyzing the precise masses of these fragments, the fragmentation cascade can be pieced together, providing further structural confirmation.
Future Research Directions and Emerging Applications
Exploration of Novel Reaction Pathways and Catalytic Systems
Future research is poised to expand the synthetic utility of 4-Bromo-2-(methylsulfonyl)pyridine by exploring new reaction pathways and more efficient catalytic systems. The bromine atom is a well-established handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C bond formation. researchgate.net
Key research areas include:
Chemoselective Reactions: A primary focus is on the selective functionalization of either the C4-bromo or the C2-methylsulfonyl position. Studies on related sulfonyl-substituted heterocycles have shown that the methylsulfonyl group can be displaced by certain nucleophiles, while the halogen atom is displaced by others. researchgate.net Future work will likely involve a systematic investigation of reaction conditions (base, solvent, temperature) to control which site reacts, enabling predictable and programmed synthesis.
Advanced Cross-Coupling Reactions: While Suzuki-Miyaura coupling is common, there is potential to utilize other cross-coupling methods like Sonogoshira (for introducing alkyne groups), Negishi (using organozinc reagents), and Buchwald-Hartwig amination (for C-N bond formation). yorku.canih.gov The development of catalysts with higher turnover numbers and broader substrate scope will be crucial.
Novel Heterocycle Synthesis: The compound can serve as a precursor for more complex heterocyclic systems. For instance, reaction pathways involving the ring cleavage of other scaffolds like indoles could provide new routes to complex pyridyl sulfones. nih.gov Additionally, cycloaddition strategies, such as the [4+2] cycloaddition of vinylallenes with sulfonyl cyanides, represent innovative methods for constructing the core 2-sulfonylpyridine structure itself. researchgate.net
Late-Stage Functionalization: An alternative strategy involves carrying the sulfur atom as a more inert thioether (-SMe) through several synthetic steps and then oxidizing it to the active methylsulfonyl (-SO2Me) group at a late stage. ajrconline.org This approach can improve compatibility with sensitive functional groups in earlier steps.
Table 1: Catalytic Systems for Transformations of Pyridine (B92270) Scaffolds
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms represents a significant emerging application for versatile building blocks like this compound.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, better purity, and improved safety, especially for exothermic or fast reactions. The synthesis of intermediates and final products using this compound can be scaled up more efficiently in industrial settings using flow chemistry.
Automated Synthesis: Automated platforms enable high-throughput synthesis and purification, which is invaluable for drug discovery and materials science. The well-defined reactivity of this compound makes it an ideal candidate for integration into automated workflows. For example, an automated system could perform a Negishi coupling at the C4 position, followed by an automated liquid-liquid extraction to purify the product, significantly accelerating the synthesis of analogue libraries. nih.gov
Table 2: Comparison of Batch vs. Flow Synthesis for Pyridine Functionalization
Development of Sustainable Synthetic Protocols
Green chemistry principles are increasingly guiding synthetic route design. Future research will focus on developing more environmentally benign methods for synthesizing and utilizing this compound.
Key strategies include:
Aqueous Synthesis: Exploring water as a reaction solvent is a primary goal of green chemistry. The synthesis of related nitrogen-containing heterocycles, such as imidazo[1,2-a]pyridines, has been successfully demonstrated in water, often without the need for a catalyst and with simple filtration-based purification. asianpubs.orgresearchgate.net Applying these principles to reactions involving this compound is a promising research direction.
Mild Oxidants: Using air or molecular oxygen as the terminal oxidant in cyclization or condensation reactions can replace hazardous and waste-generating chemical oxidants. researchgate.net
Catalysis: Shifting from stoichiometric reagents to catalytic systems reduces waste and improves atom economy. yorku.ca The continued development of highly efficient catalysts for cross-coupling reactions remains a priority.
Table 3: Application of Green Chemistry Principles
Expansion of its Role in Modular Synthesis for Chemical Diversification
Modular synthesis allows for the rapid assembly of complex molecules from simple, interchangeable building blocks. The bifunctional nature of this compound makes it an excellent scaffold for such strategies, particularly for creating libraries of compounds for drug discovery.
The process often involves a divergent approach:
First Coupling: One reactive site, typically the C4-bromo position, is functionalized via a robust reaction like Suzuki coupling with a diverse set of boronic acids. mdpi.com This step introduces the first point of diversity.
Second Coupling: The second reactive site, the C2-methylsulfonyl group, can then be targeted for a different transformation, such as nucleophilic aromatic substitution with various amines or alcohols, introducing a second point of diversity.
This modular approach has been used to synthesize libraries of potential kinase inhibitors, where the rapid generation of analogues is essential for exploring structure-activity relationships (SAR). acs.orgresearchgate.net By using this compound as a central core, chemists can efficiently generate a wide array of di- and tri-substituted pyridines, accelerating the discovery of new bioactive molecules. acs.orgresearchgate.net
Table 4: Compound Names Mentioned in the Article
Q & A
Q. How can the methylsulfonyl group in 4-Bromo-2-(methylsulfonyl)pyridine be confirmed spectroscopically?
- Methodological Answer: The methylsulfonyl group can be identified using IR spectroscopy (C-S and S=O stretching vibrations at ~1150–1300 cm⁻¹ and ~1320–1360 cm⁻¹, respectively) and ¹H/¹³C NMR . In NMR, the methyl protons resonate as a singlet near δ 3.0–3.5 ppm, while the sulfonyl carbon appears at δ ~45–50 ppm. X-ray crystallography (e.g., using SHELX programs) provides definitive structural confirmation by resolving bond lengths and angles .
Q. What synthetic routes are effective for introducing the methylsulfonyl group into brominated pyridines?
- Methodological Answer: Common methods include:
- Sulfonation: Direct sulfonation using methanesulfonic acid or its derivatives under controlled temperatures (e.g., 80–120°C).
- Nucleophilic substitution: Reacting 4-bromo-2-mercaptopyridine with methyl iodide followed by oxidation (e.g., H₂O₂/CH₃COOH) to form the sulfonyl group.
Protecting groups may be required to avoid side reactions at the bromine site .
Q. What purification techniques are suitable for isolating this compound?
- Methodological Answer: High-purity isolation can be achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane eluents). Purity validation requires HPLC (C18 column, UV detection at 254 nm) or GC-MS to confirm >98% purity, as described in reagent catalogs .
Advanced Research Questions
Q. How can cross-coupling reactions be optimized for functionalizing this compound?
- Methodological Answer: Suzuki-Miyaura coupling (using Pd catalysts, e.g., Pd(PPh₃)₄) is effective for replacing bromine with aryl/heteroaryl groups. Key parameters:
Q. What strategies resolve contradictions in reported biological activities of methylsulfonylpyridine derivatives?
- Methodological Answer: Discrepancies in bioactivity (e.g., COX-2 inhibition) may arise from substituent effects or assay conditions. Address via:
- Comparative studies: Synthesize derivatives with systematic substituent variations (e.g., electron-withdrawing vs. donating groups) and test under standardized assays.
- Molecular docking: Validate target binding modes using software like AutoDock Vina.
- Meta-analysis: Aggregate data from multiple studies to identify trends in IC₅₀ values or selectivity indices .
Q. How can non-covalent interactions in this compound crystals be analyzed?
- Methodological Answer: Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., H-bonding, π-π stacking). For example, intramolecular O–H⋯N hydrogen bonds (as in Schiff base analogs) form S(6) rings, stabilizing crystal packing. X-ray diffraction data (collected via Bruker SMART CCD) refined with SHELXL97 reveals interaction geometries and thermal displacement parameters .
Q. What methodologies evaluate the coordination chemistry of this compound with transition metals?
- Methodological Answer: Synthesize metal complexes (e.g., Cu²⁺, V⁴⁺) by refluxing the ligand with metal salts (e.g., CuCl₂·2H₂O) in ethanol. Characterize using:
- Single-crystal XRD: Resolve coordination geometry (e.g., square planar vs. octahedral).
- Magnetic susceptibility: Assess metal oxidation states.
- UV-Vis spectroscopy: Identify d-d transitions (e.g., λmax ~600–800 nm for Cu²⁺).
Bioactivity assays (e.g., antimicrobial tests) can link structure to function .
Data Analysis & Experimental Design
Q. How to design derivatives of this compound for enhanced target selectivity?
- Methodological Answer:
- Scaffold modification: Introduce substituents at C-3/C-5 (e.g., morpholine or phenylamino groups) to modulate steric/electronic effects.
- QSAR modeling: Correlate substituent descriptors (Hammett σ, LogP) with bioactivity data.
- In vitro assays: Test selectivity using isoform-specific enzymes (e.g., COX-1 vs. COX-2).
Evidence shows morpholine-substituted derivatives exhibit >200-fold selectivity for COX-2 .
Q. What experimental approaches assess the hydrolytic stability of this compound?
- Methodological Answer: Conduct accelerated stability studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
